Antiproliferative IC₅₀ Against A549 Lung Adenocarcinoma: Ortho-Hydroxy vs. Ortho-Halogen and Ortho-Methoxy Analogs
In a direct head-to-head MTT proliferation assay using A549 human lung adenocarcinoma cells, compound I4 (the target, 2-OH-Ph) exhibited an IC₅₀ of 15.8 ± 3.03 µM [1]. This potency positioned the hydroxy analog at a quantifiably distinct level compared to other ortho-substituted derivatives: it was 2.7-fold more potent than the 2-chloro analog I3 (IC₅₀ 42.1 ± 4.73 µM) and 1.4-fold more potent than the 2-fluoro analog I2 (IC₅₀ 22.7 ± 5.45 µM), yet 1.2-fold less potent than the 2-methoxy analog I5 (IC₅₀ 13.4 ± 5.03 µM) [1]. Notably, the unsubstituted phenyl analog (I1, IC₅₀ 11.3 µM) was 1.4-fold more potent than the target, underscoring that incorporation of a hydrogen-bond-donating hydroxyl at the ortho position differentially modulates activity beyond simple steric or electronic effects [1].
| Evidence Dimension | Growth inhibition IC₅₀ (µM) against A549 lung adenocarcinoma cell line |
|---|---|
| Target Compound Data | 15.8 ± 3.03 µM (I4, R2 = 2-OH-Ph) |
| Comparator Or Baseline | I3 (2-Cl-Ph): 42.1 ± 4.73 µM; I2 (2-F-Ph): 22.7 ± 5.45 µM; I5 (2-OCH₃-Ph): 13.4 ± 5.03 µM; I1 (Ph): 11.3 ± 1.50 µM |
| Quantified Difference | 2.7-fold more potent than 2-Cl; 1.4-fold more potent than 2-F; 1.2-fold less potent than 2-OCH₃; 1.4-fold less potent than unsubstituted phenyl |
| Conditions | MTT assay, 48 h incubation, A549 human lung adenocarcinoma cells, triplicate determinations |
Why This Matters
This quantitative rank-ordering enables researchers to select the ortho-hydroxy analog preferentially when hydrogen-bond donor capacity is mechanistically required, while avoiding the weaker halogenated ortho-substituted compounds.
- [1] Zhou X, Liu J, Meng J, Fu Y, Wu Z, Ouyang G, Wang Z. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. J Enzyme Inhib Med Chem. 2021;36(1):1996-2009. Table 2. View Source
